5-Methylisoxazol-3-amine

Description

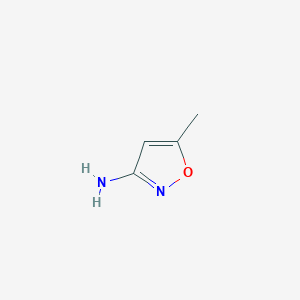

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1,2-oxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-3-2-4(5)6-7-3/h2H,1H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPXGNGUVSHWQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021631 | |

| Record name | 5-Methyl-3-isoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow chips; [Alfa Aesar MSDS] | |

| Record name | 3-Amino-5-methylisoxazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19757 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1072-67-9 | |

| Record name | 3-Amino-5-methylisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-3-isoxazolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-5-methylisoxazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Isoxazolamine, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Methyl-3-isoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylisoxazol-3-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYL-3-ISOXAZOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G54MJS11L9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Methylisoxazol-3-amine: A Technical Guide to Its Basic Properties for Researchers and Drug Development Professionals

Introduction

5-Methylisoxazol-3-amine is a heterocyclic amine that serves as a crucial building block in medicinal chemistry and drug development. Its isoxazole (B147169) core, a five-membered ring containing both nitrogen and oxygen, is a versatile scaffold found in numerous biologically active compounds. This technical guide provides an in-depth overview of the fundamental physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of its known biological relevance. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of new therapeutics.

Core Physicochemical Properties

A thorough understanding of the basic properties of a molecule is fundamental to its application in drug design and development. These properties influence a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Data Presentation

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₄H₆N₂O | [1] |

| Molecular Weight | 98.10 g/mol | [1] |

| Predicted pKa | 2.40 ± 0.10 | [2][3] |

| Melting Point | 59-61 °C | [4] |

| Aqueous Solubility | Soluble | [2][3] |

| Appearance | Off-White to Brown Solid | [3] |

Experimental Protocols

Accurate and reproducible experimental data are paramount in drug development. The following sections provide detailed methodologies for determining the key basic properties of this compound.

Determination of pKa by UV-Vis Spectrophotometry

The ionization constant (pKa) is a critical parameter that dictates the charge state of a molecule at a given pH, significantly impacting its biological activity and pharmacokinetic properties. UV-Vis spectrophotometry offers a reliable method for pKa determination, provided the compound possesses a chromophore whose absorbance spectrum changes with protonation state.[5][6][7]

Principle:

The pKa is the pH at which the protonated and deprotonated forms of the molecule are present in equal concentrations. By measuring the absorbance of the compound across a range of pH values, a sigmoidal curve can be generated, from which the pKa can be determined as the inflection point.[5][6]

Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, typically spanning a range of at least 2 pH units above and below the expected pKa (e.g., pH 1 to pH 4 for this compound). A constant ionic strength should be maintained across all buffers.[8]

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO). The final concentration of the organic solvent in the measurement solutions should be kept low (typically <1%) to minimize its effect on the pKa.

-

Sample Preparation: For each pH value, prepare a sample by adding a small, precise volume of the stock solution to the buffer solution in a quartz cuvette or a 96-well UV-transparent plate.

-

UV-Vis Measurement: Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each sample against a corresponding buffer blank.

-

Data Analysis:

Determination of Aqueous Solubility by the Shake-Flask Method

Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability. The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[9][10]

Principle:

An excess amount of the solid compound is equilibrated with a specific volume of aqueous buffer at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined analytically.[9]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4).

-

Seal the vial and place it in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). The presence of undissolved solid should be visually confirmed.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining undissolved solid.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the saturated solution. This concentration represents the aqueous solubility of the compound.

-

Visualization of Experimental Workflows

To provide a clear visual representation of the experimental processes, the following diagrams have been generated using the DOT language.

Caption: Workflow for pKa Determination by UV-Vis Spectrophotometry.

Caption: Workflow for Aqueous Solubility Determination by the Shake-Flask Method.

Biological and Pharmacological Context

While this compound is primarily recognized as a key intermediate in the synthesis of various pharmaceuticals, the isoxazole scaffold itself is associated with a broad spectrum of biological activities.

Role as a Synthetic Intermediate

This compound is a vital precursor in the production of sulfonamide antibiotics, most notably sulfamethoxazole.[11][12] The amino group of this compound is crucial for the sulfonamide linkage. Additionally, it is used in the synthesis of various other compounds with potential therapeutic applications, including derivatives with antimicrobial and anti-inflammatory properties.[13] One notable application is its use in the synthesis of a potent inhibitor of the SARS-CoV-2 main protease (Mpro).[14]

Caption: Role of this compound in Sulfonamide Synthesis.

Biological Activities of Isoxazole Derivatives

The isoxazole ring is a privileged scaffold in medicinal chemistry, and its derivatives have been reported to exhibit a wide range of pharmacological activities, including:

-

Antimicrobial: As seen in sulfonamides.

-

Anti-inflammatory: Some isoxazole-containing compounds show anti-inflammatory effects.[15]

-

Anticancer: Certain derivatives have demonstrated cytotoxic effects against cancer cell lines.[16]

-

Antiviral: Including activity against HIV and other viruses.[15]

-

CNS Activity: Isoxazole derivatives have been investigated for their potential in treating conditions like schizophrenia and Alzheimer's disease.[15] A notable example is muscimol, a psychoactive isoxazole derivative that is a potent GABAA receptor agonist.[17]

The diverse biological activities associated with the isoxazole ring underscore the importance of this compound as a starting material for the synthesis of novel therapeutic agents.

Conclusion

This compound is a heterocyclic compound with fundamental physicochemical properties that make it a valuable building block in drug discovery and development. This guide has provided a summary of its core properties, detailed experimental protocols for their determination, and an overview of its biological significance. The presented information and methodologies are intended to support researchers and scientists in their efforts to design and develop new and effective medicines. Further experimental investigation to confirm the predicted pKa and to obtain a precise quantitative measure of its aqueous solubility is recommended for specific drug development programs.

References

- 1. 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 3-Amino-5-methylisoxazole CAS#: 1072-67-9 [m.chemicalbook.com]

- 4. 3-アミノ-5-メチルイソオキサゾール ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. youtube.com [youtube.com]

- 6. ishigirl.tripod.com [ishigirl.tripod.com]

- 7. ijper.org [ijper.org]

- 8. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. enamine.net [enamine.net]

- 10. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. 3-Amino-5-methylisoxazole | CAS#:1072-67-9 | Chemsrc [chemsrc.com]

- 13. CAS 1072-67-9: 3-Amino-5-methylisoxazole | CymitQuimica [cymitquimica.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. revues.imist.ma [revues.imist.ma]

- 16. 3-Amino-5-methylisoxazole | 1072-67-9 | FA17634 [biosynth.com]

- 17. Muscimol - Wikipedia [en.wikipedia.org]

5-Methylisoxazol-3-amine: A Technical Guide to Chemical Structure and Analysis

Introduction: 5-Methylisoxazol-3-amine, also known as 3-amino-5-methylisoxazole, is a heterocyclic organic compound with significant importance in the pharmaceutical industry.[1][2] It serves as a crucial pharmaceutical intermediate, most notably in the synthesis of sulfonamide drugs such as sulfamethoxazole (B1682508), a widely used broad-spectrum antibiotic.[3][4][5] Beyond its role as a synthetic precursor, it is also recognized as a major intermediate in the biodegradation and photocatalytic degradation of sulfamethoxazole.[6][7][8] This guide provides an in-depth overview of its chemical structure, properties, synthesis, and comprehensive analytical methodologies for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is characterized by a five-membered isoxazole (B147169) ring substituted with a methyl group at position 5 and an amino group at position 3.[2] The presence of the amino group and the heterocyclic ring structure dictates its chemical reactivity and biological interactions.[2]

Chemical Structure:

SMILES: CC1=CC(=NO1)N[9] InChI Key: FKPXGNGUVSHWQQ-UHFFFAOYSA-N[9]

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1072-67-9 | [3][9] |

| Molecular Formula | C₄H₆N₂O | [3][9] |

| Molecular Weight | 98.10 g/mol | [3][9] |

| Appearance | Off-White to Brown/Yellow Crystalline Solid | [2][7] |

| Melting Point | 59-61 °C | [3][5] |

| Boiling Point | 235.9 ± 20.0 °C at 760 mmHg | [3] |

| Water Solubility | Soluble | [2][3] |

| pKa | 2.40 ± 0.10 (Predicted) | [5] |

Synthesis and Production

A common synthetic route for this compound involves a three-step process starting from readily available materials like ethyl acetate (B1210297) and acetonitrile (B52724). This method avoids the use of hazardous solvents like chloroform.[4] The general workflow involves the formation of an intermediate, acetylacetonitrile, followed by a reaction to form a hydrazone, and finally, a ring-closure reaction to yield the target compound.[4]

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis

This protocol is a generalized representation based on described synthetic methods.[4]

-

Step 1: Formation of Acetylacetonitrile:

-

Cool a solution of diisopropylamine (B44863) in tetrahydrofuran (B95107) (THF) to below -30 °C under a nitrogen atmosphere.

-

Slowly add n-butyllithium (n-BuLi) and stir the resulting lithium diisopropylamide (LDA) solution.

-

Cool the mixture to -78 °C and add a solution of ethyl acetate and acetonitrile.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction with 2N HCl to adjust the pH to 5-6.

-

Extract the product with ethyl acetate, dry the organic layer with anhydrous sodium sulfate, and concentrate to obtain acetylacetonitrile.

-

-

Step 2: Hydrazone Formation:

-

Dissolve the acetylacetonitrile from Step 1 in an alcoholic solvent (e.g., methanol (B129727) or ethanol).

-

Add p-toluenesulfonyl hydrazide and stir the reaction mixture.

-

Monitor the reaction for completion.

-

-

Step 3: Ring Closure to this compound:

-

To the hydrazone intermediate from Step 2, add a suitable solvent such as THF.

-

Add hydroxylamine hydrochloride and an alkaline agent like potassium carbonate.

-

Heat the reaction mixture to 65-90 °C.

-

Upon completion, cool the mixture and perform an acid-base workup to isolate the final product.

-

The crude product can be purified by recrystallization.

-

Spectroscopic and Chromatographic Analysis

Accurate identification and purity assessment of this compound are critical. A combination of spectroscopic and chromatographic techniques is employed for comprehensive characterization.

Caption: General analytical workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the molecular structure. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework.[10][11]

¹H NMR Analysis:

-

Expected Signals:

-

A singlet corresponding to the methyl protons (-CH₃) typically appears around δ 2.2-2.3 ppm.

-

A singlet for the vinyl proton on the isoxazole ring (-CH=) is observed around δ 5.5-5.8 ppm.

-

A broad singlet for the amine protons (-NH₂) can be seen, with its chemical shift being variable depending on the solvent and concentration.

-

¹³C NMR Analysis:

-

Expected Signals:

-

A signal for the methyl carbon (-CH₃).

-

Signals for the two sp² hybridized carbons of the isoxazole ring.

-

A signal for the carbon atom attached to the amino group (C-NH₂).

-

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolution: Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a standard 5 mm NMR tube. Ensure complete dissolution.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. Subsequently, acquire the ¹³C NMR spectrum.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks in the ¹H spectrum and assign the chemical shifts for both ¹H and ¹³C spectra by comparing them with reference data.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[9][12]

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3400-3200 | N-H | Asymmetric & Symmetric Stretching |

| ~3050 | C-H (vinyl) | Stretching |

| ~2950 | C-H (methyl) | Stretching |

| 1620-1580 | C=N | Stretching |

| 1550-1450 | N-H | Bending |

Experimental Protocol: FTIR Analysis (KBr Pellet)

-

Sample Preparation: Mix approximately 1-2 mg of the sample with 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).

-

Grinding: Grind the mixture thoroughly in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer.

-

Analysis: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[9][13] The molecular ion peak (M⁺) is expected at an m/z value corresponding to its molecular weight (98.10).[13]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent like ethyl acetate or methanol.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet.

-

Separation: The compound is vaporized and separated on a suitable GC column (e.g., a nonpolar column like DB-5). The oven temperature is programmed to ramp up to ensure elution.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is typically ionized by Electron Ionization (EI).

-

Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection & Analysis: A detector records the abundance of each ion. The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for determining the purity of this compound and for quantifying it in various matrices.[14][15]

Experimental Protocol: Purity Analysis by HPLC

-

Mobile Phase Preparation: Prepare the mobile phase. A common system consists of a mixture of acetonitrile and water (often with a modifier like 0.1% formic acid).[15] Filter and degas the mobile phase before use.

-

Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL). Further dilute as necessary.

-

Instrument Setup:

-

Injection: Inject a fixed volume (e.g., 10 µL) of the sample solution.[15]

-

Data Analysis: Record the chromatogram. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Biological Significance and Applications

The primary application of this compound is as a key building block in medicinal chemistry.[1][2]

-

Synthesis of Sulfamethoxazole: It is a critical precursor for the synthesis of sulfamethoxazole, an antibiotic that inhibits bacterial synthesis of dihydrofolic acid.[4][5]

-

Metabolite of Sulfamethoxazole: It is a known degradation product of sulfamethoxazole in the environment, formed through microbial action in wastewater treatment plants and soil.[7][15] Studying its formation is important for environmental monitoring of antibiotic residues.

-

Derivatives in Drug Discovery: The isoxazole nucleus is a valuable scaffold in drug discovery.[10] Derivatives of this compound have been investigated for a wide range of biological activities, including antibacterial, anti-inflammatory, analgesic, and anticancer properties.[10][16]

Caption: Role of this compound in pharmaceuticals.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CAS 1072-67-9: 3-Amino-5-methylisoxazole | CymitQuimica [cymitquimica.com]

- 3. 3-Amino-5-methylisoxazole | CAS#:1072-67-9 | Chemsrc [chemsrc.com]

- 4. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

- 5. 3-Amino-5-methylisoxazole | 1072-67-9 [chemicalbook.com]

- 6. 3-氨基-5-甲基异噁唑 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 3-Amino-5-methylisoxazole, ≥97% 1072-67-9 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 8. 3-Amino-5-methylisoxazole = 97 1072-67-9 [sigmaaldrich.com]

- 9. 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. revues.imist.ma [revues.imist.ma]

- 11. mdpi.com [mdpi.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. 5-Amino-3-methylisoxazole [webbook.nist.gov]

- 14. 3-Amino-5-methylisoxazole synthesis - chemicalbook [chemicalbook.com]

- 15. mdpi.com [mdpi.com]

- 16. tandfonline.com [tandfonline.com]

The Multifaceted Biological Activities of 5-Methylisoxazol-3-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-methylisoxazol-3-amine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents with a broad spectrum of biological activities. Derivatives of this core structure have demonstrated significant potential in combating infectious diseases and cancer. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanism of action of these promising compounds, with a focus on their antitubercular, antiviral, and anticancer properties.

Antitubercular Activity of 5-Methylisoxazole-3-carboxamides

A series of 5-methylisoxazole-3-carboxamide (B1215236) derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv.[1][2][3][4] The synthesis involves the reaction of 5-methylisoxazole-3-carbonyl chloride with various amines.[4] Several of these compounds have shown promising antitubercular activity, with some exhibiting minimum inhibitory concentrations (MICs) in the low micromolar range.[1][2][4]

Quantitative Antitubercular Activity Data

| Compound ID | Substituent | MIC (µM) against M. tuberculosis H37Rv | Reference |

| 9 | - | 6.25 | [1][2] |

| 10 | - | 3.125 | [1][2] |

| 13 | - | 6.25 | [1][2] |

| 14 | - | 3.125 | [1][2] |

Note: The specific substitutions for compounds 9, 10, 13, and 14 are detailed in the cited literature but are not fully specified in the provided search results.

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The antitubercular activity of the synthesized compounds was determined using the Microplate Alamar Blue Assay (MABA).[1][2][5][6][7] This colorimetric assay provides a rapid and sensitive measure of mycobacterial viability.

Protocol:

-

Preparation of Inoculum: A mid-log phase culture of Mycobacterium tuberculosis H37Rv is adjusted to a McFarland standard of 1.0 and then diluted 1:50 in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80 to achieve a final concentration of approximately 1 x 10^5 CFU/mL.

-

Compound Dilution: Two-fold serial dilutions of the test compounds are prepared in a 96-well microplate.

-

Inoculation: 100 µL of the prepared inoculum is added to each well containing the test compound.

-

Incubation: The plate is sealed and incubated at 37°C for 7 days.

-

Addition of Alamar Blue: A mixture of Alamar Blue reagent and 20% Tween 80 is added to each well.

-

Re-incubation: The plate is re-incubated at 37°C for 24-48 hours.

-

Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Microplate Alamar Blue Assay (MABA) Workflow.

Antiviral Activity against Tick-Borne Encephalitis Virus (TBEV)

Adamantylmethyl esters of 5-aminoisoxazole-3-carboxylic acid have been investigated as potential antiviral agents against the tick-borne encephalitis virus (TBEV), a member of the Flavivirus genus.[8][9][10] These compounds are designed to target the β-n-octyl-d-glucoside (β-OG) binding pocket of the viral envelope (E) protein, which is crucial for viral entry into host cells.[8][9]

Mechanism of Action

The antiviral activity of these derivatives is attributed to their ability to bind to the β-OG pocket on the TBEV E protein.[8][9] This interaction likely interferes with the conformational changes of the E protein that are necessary for membrane fusion and subsequent viral entry. Interestingly, the presence of immature TBEV particles can reduce the apparent antiviral activity of these compounds in plaque reduction assays.[8][9]

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Synthesis and Evaluation of New 5-methylisoxazole-3-carboxamide D...: Ingenta Connect [ingentaconnect.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Effect of immature tick-borne encephalitis virus particles on antiviral activity of 5-aminoisoxazole-3-carboxylic acid adamantylmethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. microbiologyresearch.org [microbiologyresearch.org]

- 10. microbiologyresearch.org [microbiologyresearch.org]

An In-depth Technical Guide on the Core Mechanism of Action of 5-Methylisoxazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The definitive mechanism of action for 5-Methylisoxazol-3-amine is not extensively documented in publicly available scientific literature. This guide provides an overview of its established role as a chemical intermediate and explores potential mechanisms of action based on its structural characteristics and the known activities of related isoxazole-containing compounds. The experimental protocols and quantitative data presented are representative examples for hypothesis testing and are not based on published results for this compound itself.

Introduction and Established Utility

This compound is a heterocyclic amine with the chemical formula C₄H₆N₂O.[1][2] It is primarily recognized and utilized as a crucial pharmaceutical intermediate in the synthesis of sulfonamide antibiotics, most notably sulfamethoxazole.[3][4][5] Its isoxazole (B147169) ring structure also makes it a versatile building block for the synthesis of a variety of other more complex molecules with potential pharmacological activities.[1] While its direct biological effects are not well-characterized, its structural similarity to known neuroactive compounds and the broad bioactivities of the isoxazole scaffold suggest several plausible mechanisms of action that warrant investigation.

Hypothesized Mechanism of Action: GABA-A Receptor Modulation

The structural resemblance of the isoxazole ring to the carboxylate group of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system, suggests that this compound could potentially interact with GABA-A receptors. This hypothesis is further supported by its analogy to muscimol, a potent GABA-A receptor agonist that also features an isoxazole core.

Proposed Signaling Pathway

Activation of the GABA-A receptor, a ligand-gated ion channel, by an agonist leads to an influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.

Quantitative Data Summary (Hypothetical)

The following table presents a template for summarizing quantitative data that could be obtained from GABA-A receptor binding and functional assays.

| Assay Type | Parameter | Hypothetical Value |

| Radioligand Binding Assay | Kᵢ (nM) vs. [³H]Muscimol | 500 |

| Whole-Cell Patch Clamp | EC₅₀ (µM) | 15 |

| Iₘₐₓ (% of GABA) | 80 |

Experimental Protocols

Objective: To determine the binding affinity of this compound to the GABA-A receptor.

Methodology: A radioligand binding assay is performed using synaptic membrane preparations from the rat brain and a radiolabeled ligand, such as [³H]muscimol, a potent GABA-A agonist.[6][7]

Protocol:

-

Membrane Preparation:

-

Homogenize rat cerebral cortices in ice-cold 0.32 M sucrose (B13894) buffer.[7]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[8]

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.[8]

-

Wash the pellet by resuspending in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and repeating the centrifugation step three times.

-

After the final wash, resuspend the pellet in assay buffer to a protein concentration of approximately 1-2 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of assay buffer (for total binding) or a high concentration of unlabeled GABA (10 mM) for non-specific binding.[7]

-

Add 50 µL of serially diluted this compound.

-

Add 50 µL of [³H]Muscimol at a final concentration near its Kd (e.g., 5 nM).[7]

-

Initiate the reaction by adding 100 µL of the membrane preparation (100-200 µg protein).

-

Incubate the mixture at 4°C for 60 minutes.[8]

-

Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.[8]

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ value.

-

Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation.

-

Objective: To assess the functional activity of this compound as a GABA-A receptor agonist or modulator.[6]

Methodology: Whole-cell patch-clamp recordings are performed on neurons or cell lines (e.g., HEK293T cells) expressing recombinant GABA-A receptors to measure the ion currents elicited by the compound.[9]

Protocol:

-

Cell Preparation:

-

Culture HEK293T cells expressing the desired GABA-A receptor subunit combination (e.g., α1β2γ2) on glass coverslips.[9]

-

-

Recording Setup:

-

Data Acquisition:

-

Establish a whole-cell recording configuration on a single cell and clamp the membrane potential at -60 mV.[9]

-

Apply GABA at its EC₁₀-EC₂₀ concentration to establish a baseline current.

-

Apply varying concentrations of this compound via a rapid solution exchange system and record the elicited currents.[9][11]

-

-

Data Analysis:

-

Measure the peak amplitude of the currents induced by this compound.

-

Construct a concentration-response curve and fit the data to the Hill equation to determine the EC₅₀ and Iₘₐₓ values.[9]

-

References

- 1. 3-氨基-5-甲基异噁唑 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Sulfamethoxazole Related Compound C (5-methylisoxazol-3-am… [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

- 6. ijrrjournal.com [ijrrjournal.com]

- 7. PDSP - GABA [kidbdev.med.unc.edu]

- 8. benchchem.com [benchchem.com]

- 9. Whole-cell patch-clamp recordings [bio-protocol.org]

- 10. axolbio.com [axolbio.com]

- 11. Video: Whole-cell Currents Induced by Puff Application of GABA in Brain Slices [jove.com]

Spectroscopic Profile of 5-Methylisoxazol-3-amine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Methylisoxazol-3-amine (CAS No: 1072-67-9). The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document collates and presents Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, along with the methodologies used for their acquisition.

Chemical Structure and Properties

IUPAC Name: 5-methyl-1,2-oxazol-3-amine[1] Molecular Formula: C₄H₆N₂O[1] Molecular Weight: 98.10 g/mol [1][2]

Spectroscopic Data

The following sections detail the NMR, IR, and MS data for this compound. The data is summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. Both ¹H and ¹³C NMR data have been reported for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

| Data not available | - | - | - |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 95.0 - 98.0 | C-4 |

| 12.2 - 14.5 | Methyl group (C-5) |

| Other data not available | - |

Note: Specific peak values for ¹H NMR were not publicly available in the searched literature. The provided ¹³C NMR data indicates a chemical shift range for the specified carbon atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 3290 - 3300 | N-H stretching |

| Other data not available | - |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 98.0 | 100.0 | [M]⁺ |

| 99.0 | 7.5 | [M+1]⁺ |

| 83.0 | 2.5 | - |

| 67.0 | 3.8 | - |

| 66.0 | 2.1 | - |

| 56.0 | 9.1 | - |

| 55.0 | 54.0 | - |

| 54.0 | 4.9 | - |

| 43.0 | 33.6 | - |

| 42.0 | 3.9 | - |

| 41.0 | 5.1 | - |

| 39.0 | 5.6 | - |

| 28.0 | 25.8 | - |

Experimental Protocols

The following are generalized experimental protocols based on the available information for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Instrumentation: A Bruker AC-300 or equivalent NMR spectrometer was used.[1]

-

Sample Preparation: The sample of this compound was dissolved in a suitable deuterated solvent, such as Chloroform-d (CDCl₃).[3]

-

Data Acquisition: ¹H and ¹³C NMR spectra were acquired at room temperature. Standard pulse sequences were used. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

IR Spectroscopy

-

Instrumentation: A Bruker IFS 85 FT-IR spectrometer or a similar instrument was employed.[1]

-

Sample Preparation: The spectrum was obtained using a Potassium Bromide (KBr) pellet technique.[1] A small amount of the solid sample was ground with dry KBr and pressed into a thin transparent disk. Alternatively, Attenuated Total Reflectance (ATR) or a nujol mull preparation can be used.[1][4]

-

Data Acquisition: The IR spectrum was recorded in the transmission mode over the standard mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry

-

Instrumentation: A TripleTOF 6600 SCIEX for LC-MS or a standard GC-MS instrument was used.[1]

-

Ionization Method: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.[1]

-

Data Acquisition: For GC-MS, the sample was introduced via a gas chromatograph. For LC-MS, the sample was introduced via a liquid chromatograph. The mass analyzer was scanned over a suitable mass range (e.g., m/z 10-200) to detect the molecular ion and fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

5-Methylisoxazol-3-amine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 5-Methylisoxazol-3-amine, a key intermediate in the synthesis of sulfonamide drugs. Understanding these properties is critical for its handling, formulation, and the development of robust analytical methods.

Solubility Profile

The solubility of this compound has been characterized in various organic solvents and aqueous systems. The following tables summarize the available quantitative and qualitative solubility data.

Quantitative Solubility Data

| Solvent System | Temperature | Solubility | Molar Equivalent (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL | 1019.37 | Ultrasonic assistance may be required. Hygroscopic DMSO can impact solubility. |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 55 mg/mL | 560.65 | Sonication is recommended. |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 5 mg/mL | ≥ 50.97 | A clear solution can be obtained. |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 5 mg/mL | ≥ 50.97 | A clear solution can be obtained. |

| 10% DMSO, 90% Corn Oil | Not Specified | ≥ 5 mg/mL | ≥ 50.97 | A clear solution can be obtained. |

Qualitative Solubility Data

| Solvent | Solubility |

| Alcohol | Soluble[1] |

| Ether | Soluble[1] |

| Water | Almost insoluble[1] |

| Dilute Hydrochloric Acid | Easily soluble[1] |

| Sodium Hydroxide Solution | Easily soluble[1] |

| Ammonia Solution | Easily soluble[1] |

Experimental Protocol: Solubility Determination

A general protocol for determining the solubility of an organic compound like this compound is outlined below. This method can be adapted based on the specific solvent and available analytical instrumentation.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvent(s)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Stability Profile

The stability of this compound is influenced by several factors, including temperature, pH, and microbial activity.

Storage and Chemical Stability

A safety data sheet indicates that this compound is chemically stable under standard ambient conditions (room temperature)[2]. For long-term storage of solutions, the following conditions are recommended:

-

-80°C: 6 months

-

-20°C: 1 month (protect from light)

Microbial Degradation

This compound is a known degradation product of the antibiotic sulfamethoxazole (B1682508) and can be further metabolized by certain microorganisms. The degradation by Nocardioides sp. N39 has been studied, and the following factors were found to influence the degradation rate:

| Factor | Condition | Observation |

| Initial Concentration | 15 mg/L | Completely degraded within 24 hours. |

| Temperature | 30-35°C | High degradation efficiency; ~50 mg/L catabolized within 48 hours. |

| 20°C | Sluggish degradation. | |

| 40°C | No degradation observed. | |

| pH | 9.0 | ~45 mg/L completely catabolized within 32 hours. |

| 7.0 | Optimum pH for microbial growth. | |

| 5.0 | Only ~19% degradation observed in 48 hours. |

Experimental Protocol: Stability Testing

A general protocol for assessing the chemical stability of this compound in solution, based on ICH guidelines, is provided below.[4][5][6][7]

Objective: To evaluate the stability of this compound under various environmental conditions (e.g., pH, temperature, light).

Materials:

-

This compound solution of known concentration

-

pH buffers (e.g., pH 4, 7, 9)

-

Temperature-controlled chambers

-

Photostability chamber

-

Analytical instrument for quantification (e.g., HPLC-UV with a stability-indicating method)

Logical Relationships in Stability Assessment

The overall stability of this compound is a function of its intrinsic chemical properties and its susceptibility to external factors.

References

- 1. chembk.com [chembk.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 5. database.ich.org [database.ich.org]

- 6. snscourseware.org [snscourseware.org]

- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

5-Methylisoxazol-3-amine: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 5-Methylisoxazol-3-amine, a versatile biochemical reagent and pharmaceutical intermediate. The information is intended for professionals in research, discovery, and drug development to ensure its safe and effective use in the laboratory.

Chemical and Physical Properties

This compound, with the CAS number 1072-67-9, is an organic compound featuring an isoxazole (B147169) ring substituted with a methyl and an amino group.[1] This structure contributes to its chemical reactivity and potential biological activity.[1] It is typically a white to off-white crystalline solid.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆N₂O | [2][3] |

| Molecular Weight | 98.10 g/mol | [2][3] |

| CAS Number | 1072-67-9 | [2] |

| Melting Point | 59-61 °C (lit.) | [4] |

| Synonyms | 3-Amino-5-methylisoxazole, 5-Methyl-3-isoxazolamine, 5-Methyl-1,2-oxazol-3-amine | [2][5] |

Hazard Identification and GHS Classification

There are some discrepancies in the GHS classification of this compound across different suppliers. While some safety data sheets (SDS) classify it as not a hazardous substance or mixture, aggregated GHS information from multiple sources indicates several potential hazards.[2][6] Researchers should handle this compound with the caution required for a potentially hazardous substance.

The aggregated GHS information suggests the following classifications:

| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | ! | Warning |

| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation | ! | Warning |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | ! | Warning |

| Flammable solids (Category 2) | H228: Flammable solid | 🔥 | Danger |

| Germ cell mutagenicity (Category 2) - Suspected | H341: Suspected of causing genetic defects | हेल्थ हज़ार्ड | Warning |

| Carcinogenicity (Category 2) - Suspected | H351: Suspected of causing cancer | हेल्थ हज़ार्ड | Warning |

Note: The mutagenicity and carcinogenicity classifications are based on a smaller percentage of notifications to the ECHA C&L Inventory and should be considered as potential hazards requiring caution.[2]

Safety and Handling Precautions

Given the potential hazards, the following handling precautions are recommended:

3.1. Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Ensure that eyewash stations and safety showers are readily accessible.[7]

3.2. Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[4] Gloves must be inspected prior to use and disposed of properly after handling.[6]

-

Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]

3.3. General Hygiene Measures:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust.[7]

-

Wash hands thoroughly after handling.[2]

-

Do not eat, drink, or smoke in the laboratory.

First Aid Measures

In case of exposure, follow these first aid procedures:

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4] |

| Skin Contact | Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7] |

Fire Fighting and Disposal

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

-

Specific Hazards: May produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides upon combustion.[7]

-

Disposal: Dispose of this chemical and its container at a licensed waste disposal facility.[8] Do not allow it to enter drains.[8]

Toxicological Information

Potential Mechanism of Action and Signaling Pathways of Isoxazole Derivatives

While the specific mechanism of toxicity for this compound has not been elucidated, studies on other isoxazole derivatives provide insights into their potential biological activities. Some isoxazole derivatives have been shown to induce apoptosis (programmed cell death).[10] One study on a different isoxazole derivative identified a pro-apoptotic mechanism involving the activation of caspases, Fas, and NF-κB1.[10] It is important to note that this is a generalized pathway for the isoxazole class of compounds and has not been specifically confirmed for this compound.

Caption: Potential pro-apoptotic signaling pathway of isoxazole derivatives.

Experimental Protocols for Safety Assessment

Specific experimental protocols for the safety assessment of this compound are not publicly available. However, a standard approach to assess the genotoxic potential of a chemical involves a battery of in vitro and in vivo tests. The following workflow illustrates a logical progression for such an assessment, based on general guidance for genotoxicity testing.[11]

Caption: A logical workflow for genotoxicity assessment.

8.1. In Vitro Mutagenicity Assay (Example: Ames Test)

This protocol is a generalized example and would require optimization for the specific test substance.

-

Preparation: Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO). Also, prepare positive and negative controls.

-

Bacterial Strains: Use several strains of Salmonella typhimurium with different mutations in the histidine operon.

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (e.g., S9 fraction from rat liver) to detect metabolites that may be mutagenic.

-

Exposure: Add the test compound, bacterial culture, and S9 mix (if applicable) to molten top agar (B569324) and pour onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies (his+). A significant, dose-dependent increase in the number of revertants compared to the negative control indicates a positive result for mutagenicity.

8.2. In Vivo Genotoxicity Assay (Example: Rodent Micronucleus Test)

This protocol is a generalized example and must be conducted in compliance with animal welfare regulations.

-

Animal Model: Use a suitable rodent species (e.g., mice or rats).

-

Dose Administration: Administer this compound to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) at multiple dose levels. Include vehicle and positive control groups.

-

Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after the final dose.

-

Slide Preparation: Prepare slides and stain them to visualize polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).

-

Microscopic Analysis: Score a predetermined number of PCEs for the presence of micronuclei. Also, determine the ratio of PCEs to NCEs to assess bone marrow toxicity.

-

Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control group indicates in vivo genotoxicity.

This guide is intended to provide a summary of the available safety and handling information for this compound. It is crucial to consult the most recent Safety Data Sheet (SDS) from your supplier before use and to conduct a thorough risk assessment for your specific application.

References

- 1. CAS 1072-67-9: 3-Amino-5-methylisoxazole | CymitQuimica [cymitquimica.com]

- 2. 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Amino-3-methylisoxazole | C4H6N2O | CID 84590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Amino-5-methylisoxazole | CAS#:1072-67-9 | Chemsrc [chemsrc.com]

- 5. 3-Amino-5-methylisoxazole CAS#: 1072-67-9 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. pharmatutor.org [pharmatutor.org]

- 8. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

An In-depth Technical Guide to the Discovery and History of 3-Amino-5-methylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and core applications of 3-Amino-5-methylisoxazole (CAS No. 1072-67-9). This pivotal heterocyclic amine has played a crucial role in the development of sulfonamide antibiotics, most notably as the key intermediate in the synthesis of sulfamethoxazole. This document collates historical context with modern synthetic methodologies, presents key physicochemical and spectroscopic data in a structured format, and outlines detailed experimental protocols for its preparation and subsequent use in drug synthesis.

Discovery and Historical Context

The history of 3-Amino-5-methylisoxazole is intrinsically linked to the advancements in isoxazole (B147169) chemistry and the quest for effective antimicrobial agents in the mid-20th century. While the broader field of isoxazole chemistry was pioneered by Ludwig Claisen in the late 19th and early 20th centuries, the specific discovery of 3-Amino-5-methylisoxazole can be traced to the work of the Wellcome Foundation Ltd.

Physicochemical and Spectroscopic Data

3-Amino-5-methylisoxazole is a white to faint yellow crystalline solid at room temperature.[4] Its fundamental properties are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆N₂O | [4] |

| Molar Mass | 98.10 g/mol | [4] |

| Melting Point | 59-61 °C | [4] |

| Boiling Point | 235.9 ± 20.0 °C at 760 mmHg | [4] |

| Density | 1.2 ± 0.1 g/cm³ | [4] |

| Flash Point | 96.5 ± 21.8 °C | [4] |

| Water Solubility | Soluble | [4] |

| Appearance | White to faint yellow crystalline solid | [4] |

Table 2: Spectroscopic Data Summary

| Spectroscopy Type | Key Peaks / Signals |

| ¹H NMR (CDCl₃) | Signals corresponding to the methyl protons, the vinyl proton on the isoxazole ring, and the amine protons. |

| ¹³C NMR | Resonances for the methyl carbon, the two sp² carbons of the isoxazole ring, and the carbon bearing the amino group. |

| Mass Spectrometry (MS) | Molecular ion peak (M+) consistent with the molecular weight of 98.10 g/mol . |

| Infrared (IR) | Characteristic absorption bands for N-H stretching of the primary amine, C=N stretching of the isoxazole ring, and C-H stretching. |

Note: Detailed spectra can be found in various chemical databases. The data presented here is a summary of expected values.

Key Synthetic Methodologies

The synthesis of 3-Amino-5-methylisoxazole has evolved since its initial discovery, with various methods developed to improve yield, purity, and safety. Below are detailed protocols for some of the key historical and modern synthetic routes.

Synthesis from 3-Hydroxybutyronitrile (B154976) (Modern Method)

This method involves a two-stage reaction starting from 3-hydroxybutyronitrile.

Experimental Protocol:

-

Stage 1: Formation of the Intermediate

-

Combine hydroxylamine (B1172632) hydrochloride (14.0g, 0.20mol), potassium carbonate (70.5g, 0.51mol), and 100mL of water in a reaction vessel.

-

Stir the mixture at room temperature for 20 minutes.

-

Add 3-hydroxybutyronitrile (14.5g, 0.17mol) to the mixture.

-

Heat the reaction to 60°C and maintain for 3 hours.[5]

-

-

Stage 2: Cyclization and Isolation

-

After 6 hours at 60°C, cool the reaction to room temperature.

-

Add toluene (B28343) (200mL) and separate the aqueous layer.

-

To the organic layer, add anhydrous ferric chloride (2.76g, 17mmol).

-

Heat the mixture to reflux and separate the water using a Dean-Stark apparatus until the theoretical amount of water is collected.

-

Cool the reaction mixture and adjust the pH to 1-2 by dropwise addition of concentrated hydrochloric acid.

-

Stir for 1 hour, then separate and discard the organic layer.

-

Adjust the pH of the aqueous layer to 11-13 with 30% sodium hydroxide (B78521) solution, which will cause a precipitate to form.

-

Filter the precipitate and dry to obtain light yellow crystalline 3-amino-5-methylisoxazole.

-

Expected Yield: ~77%; HPLC Purity: ~98.8%[5]

-

Synthesis from Ethyl Acetate (B1210297) and Acetonitrile (B52724) (Multi-step Method)

This method, described in a Chinese patent, involves the formation of acetoacetonitrile as a key intermediate.[2]

Experimental Protocol:

-

Step 1: Synthesis of Acetoacetonitrile

-

In a 500mL reaction flask under a nitrogen atmosphere, cool a tetrahydrofuran (B95107) (140mL) solution of diisopropylamine (B44863) (35.4g, 0.35mol) to below -30°C.

-

Slowly add n-butyllithium in n-hexane (140mL, 0.35mol, 2.5M).

-

Stir the reaction at room temperature for 30 minutes.

-

Cool the reaction to below -78°C and add a solution of ethyl acetate (30.8g, 0.35mol) and acetonitrile (10.3g, 0.25mol).

-

Allow the reaction to stir at room temperature for 2 hours.

-

Quench the reaction with 2N HCl to a pH of 5-6.

-

Extract with ethyl acetate, dry the organic layer with anhydrous sodium sulfate, and concentrate to obtain acetoacetonitrile.

-

Expected Yield: ~87%; GC Purity: ~98%[2]

-

-

Step 2: Formation of Hydrazone

-

The acetoacetonitrile is then reacted with p-toluenesulfonyl hydrazide to form the corresponding hydrazone (details of this specific step require consultation of the patent).[2]

-

-

Step 3: Ring Closure to 3-Amino-5-methylisoxazole

-

In a 500mL reaction flask, combine hydroxylamine hydrochloride (17.3g, 0.25mol), potassium carbonate (75.4g, 0.55mol), and 40mL of water.

-

Stir at room temperature for 30 minutes.

-

Add 2-methyltetrahydrofuran (B130290) (360mL) and the hydrazone (0.21mol) from the previous step.

-

Heat to 80°C and maintain for 2 hours.

-

Cool the reaction and adjust the pH to 1 with concentrated hydrochloric acid, then stir for 1 hour.

-

Separate the layers and discard the organic layer.

-

Adjust the pH of the aqueous layer to 10-12 with 20% sodium hydroxide solution to precipitate the product.

-

Filter and dry the precipitate to obtain light yellow crystalline 3-amino-5-methylisoxazole.

-

Expected Yield: ~78%; HPLC Purity: ~98.8%[2]

-

Historical Synthesis via Hydrolysis of Ethyl-5-methylisoxazole-3-carbamate

As mentioned in the historical context, the earliest cited synthesis involves the hydrolysis of a carbamate (B1207046) precursor.

Experimental Protocol (General Description):

-

Ethyl-5-methylisoxazole-3-carbamate is subjected to hydrolysis, typically under basic conditions using an alkali hydroxide solution (e.g., sodium hydroxide).[1][2]

-

The reaction cleaves the carbamate group, yielding the free amine, 3-Amino-5-methylisoxazole, and byproducts such as ethanol (B145695) and carbon dioxide.

-

This method was noted to have relatively poor yields, in the range of 50-76%.[1]

Core Application: Synthesis of Sulfamethoxazole

The primary and most significant application of 3-Amino-5-methylisoxazole is as the key building block for the antibiotic sulfamethoxazole.[6]

Experimental Protocol (General):

-

3-Amino-5-methylisoxazole is reacted with N-acetylsulfanilyl chloride in the presence of a base, such as pyridine.

-

This condensation reaction forms an N-acetylated intermediate.

-

The acetyl protecting group is then removed by hydrolysis (typically with aqueous sodium hydroxide) to yield the final product, sulfamethoxazole.

-

The final product is then precipitated by acidification.

Visualizations

Logical Workflow: From Precursors to Pharmaceutical

The following diagram illustrates the synthetic pathway from common starting materials to 3-Amino-5-methylisoxazole and its subsequent conversion to the active pharmaceutical ingredient, sulfamethoxazole.

Caption: Synthetic pathway of 3-Amino-5-methylisoxazole and its use.

Conclusion

3-Amino-5-methylisoxazole, since its initial description in the mid-20th century, has remained a compound of significant industrial and pharmaceutical importance. Its history is a testament to the development of synthetic organic chemistry in the service of medicinal applications. The synthetic routes to this key intermediate have been refined over time to enhance efficiency and yield. As the cornerstone for the production of sulfamethoxazole, 3-Amino-5-methylisoxazole continues to be a relevant and essential molecule in the landscape of antibacterial therapeutics. This guide has provided a consolidated resource for professionals in the field, summarizing its history, properties, and critical experimental methodologies.

References

- 1. DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE - Google Patents [patents.google.com]

- 2. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

- 3. Sulfamethoxazole - Wikipedia [en.wikipedia.org]

- 4. CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole - Google Patents [patents.google.com]

- 5. 3-Amino-5-methylisoxazole synthesis - chemicalbook [chemicalbook.com]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

5-Methylisoxazol-3-amine literature review

An In-depth Technical Guide to 5-Methylisoxazol-3-amine

Introduction

This compound, also known as 3-amino-5-methylisoxazole, is a heterocyclic organic compound featuring a five-membered isoxazole (B147169) ring substituted with a methyl group and an amino group.[1] This versatile molecule serves as a crucial building block and intermediate in the synthesis of a wide range of pharmaceutical compounds, most notably sulfa drugs like sulfamethoxazole.[2][3] Its derivatives are associated with a broad spectrum of pharmacological properties, including antibacterial, anti-inflammatory, analgesic, antifungal, anticancer, and anti-HIV activities. Furthermore, it is recognized as a major intermediate in the biodegradation and photocatalytic degradation of the widely used antibiotic sulfamethoxazole.[3][4] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, key reactions, and biological significance for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is typically a white to off-white crystalline solid.[1] The presence of both an amino group and the isoxazole ring contributes to its chemical reactivity and potential for hydrogen bonding, influencing its solubility and interactions in biological systems.[1]

| Property | Value | Source |

| CAS Number | 1072-67-9 | [2][4] |

| Molecular Formula | C₄H₆N₂O | [4][5] |

| Molecular Weight | 98.10 g/mol | [4][5][6] |

| IUPAC Name | 5-methyl-1,2-oxazol-3-amine | [5] |

| Melting Point | 59-61 °C | [3] |

| InChIKey | FKPXGNGUVSHWQQ-UHFFFAOYSA-N | [1][5] |

| SMILES | CC1=CC(=NO1)N | [5] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in polar solvents (e.g., water, alcohols) | [1] |

Synthesis Protocols

Several methods for the synthesis of this compound have been reported. The following protocols outline key laboratory-scale procedures.

Protocol 1: Three-Step Synthesis from Acetonitrile and Ethyl Acetate (B1210297)

This method involves the formation of acetoacetonitrile, conversion to a hydrazone intermediate, and subsequent ring closure with hydroxylamine (B1172632).[7]

Experimental Procedure:

-

Step 1: Synthesis of Acetoacetonitrile: Acetonitrile and ethyl acetate are reacted in the presence of a metal base (e.g., sodium hydride) in a solvent like tetrahydrofuran (B95107).[7]

-

Step 2: Formation of Hydrazone: The resulting acetoacetonitrile is reacted with p-toluenesulfonyl hydrazide in an alcoholic solvent (e.g., methanol (B129727) or ethanol).[7]

-

Step 3: Ring Closure: The hydrazone intermediate (0.20 mol) is added to a stirred mixture of hydroxylamine hydrochloride (0.24 mol), potassium carbonate (0.72 mol), and water (40 mL) in tetrahydrofuran (360 mL). The mixture is heated to 65°C and maintained for 2 hours. After cooling, concentrated hydrochloric acid is added dropwise to adjust the pH to 1. The layers are separated, and the aqueous layer is treated with 20% sodium hydroxide (B78521) to a pH of 10-12, causing the product to precipitate. The solid is filtered and dried to yield light yellow crystals of 3-amino-5-methylisoxazole.[7] A reported yield for this final step is 79% with an HPLC purity of 98.8%.[7]

Caption: Three-step synthesis of this compound.

Protocol 2: Synthesis from 3-Hydroxybutanenitrile

This alternative route utilizes 3-hydroxybutanenitrile as the starting material.[8]

Experimental Procedure:

-

A mixture of hydroxylamine hydrochloride (0.20 mol), potassium carbonate (0.51 mol), and 100 mL of water is stirred at room temperature for 20 minutes.

-

3-hydroxybutanenitrile (0.17 mol) is added, and the mixture is heated to 60°C for 6 hours.

-

After cooling, toluene (B28343) (200 mL) is added to separate the aqueous layer.

-

Anhydrous ferric chloride (17 mmol) is added to the organic layer, and the mixture is heated to reflux with a water separator.

-

After cooling, concentrated hydrochloric acid is added to adjust the pH to 1-2. The layers are separated, and the aqueous layer is treated with 30% sodium hydroxide to a pH of 11-13.

-

The resulting precipitate is filtered and dried to give the final product. A reported yield is 77% with 98.8% purity.[8]

Key Reactions and Derivatizations

This compound is a valuable precursor for creating more complex heterocyclic systems and Schiff bases, which often exhibit enhanced biological activity.

Reaction with Activated Enol Ethers

The reaction of this compound with activated enol ethers, such as diethyl ethoxymethylenemalonates (EMM), leads to the formation of isoxazolylenamines. Under certain conditions, these intermediates can undergo intramolecular cyclization to form isoxazolopyrimidinones.

Experimental Protocol:

-

Formation of Isoxazolylenamines: this compound (1) is reacted with various ethoxymethylenemalonates (2a-d), ethoxymethylenecyanoacetates (2e-h), or ethoxymethylenemalononitriles (2i-l) in refluxing absolute ethanol (B145695) to yield the corresponding isoxazolylenamines (3a-l).

-

Cyclization to Isoxazolopyrimidinones: When the reaction with diethyl ethoxymethylenemalonates (2a-d) is performed in refluxing xylene, the intermediate isoxazolyl enamines (3a-d) cyclize in situ to afford isoxazolo[2,3-a]pyrimidinones (4a-d) in excellent yields.

Caption: Reaction pathways of this compound with enol ethers.

Synthesis of Schiff Bases

Schiff bases derived from 3-amino-5-methylisoxazole have been synthesized and evaluated for their biological activities, including antibacterial, antioxidant, and anticancer properties.[9] A green chemistry approach utilizes N,N-Dimethylethanolamine (DMEA) as a catalyst under solvent-free conditions.

Experimental Protocol:

-

3-Amino-5-methylisoxazole (5.0 mmol) and a substituted benzaldehyde (B42025) (6.0 mmol) are mixed and stirred at room temperature.[9]

-

Three drops of DMEA are added as a catalyst.[9]

-

The reaction mixture is stirred for approximately 40 minutes. Progress is monitored by Thin Layer Chromatography (TLC).[9]

-

This single-step condensation reaction proceeds with a short duration and provides an outstanding product yield.[9]

Caption: Green synthesis of Schiff bases from this compound.

Biological Activities and Applications

The isoxazole nucleus is a key component in many bioactive agents. This compound itself is a critical pharmaceutical intermediate, but its derivatives are where a wide range of biological activities are observed.

-

Pharmaceutical Intermediate: It is a primary intermediate in the production of sulfonamide antibiotics, such as sulfamethoxazole.[2][3]

-

Antimicrobial Activity: Schiff bases derived from this compound have shown effective results against both Gram-positive and Gram-negative bacteria.[9] Derivatives have also been investigated for antitubercular activity against Mycobacterium tuberculosis.[10]

-

Anticancer and Antioxidant Activity: Synthesized Schiff bases have demonstrated strong radical scavenging activity against DPPH, indicating antioxidant potential.[9] Certain derivatives also showed cytotoxic potency against human breast cancer and gastric adenocarcinoma cell lines.[9]

-

Precursor for Bioactive Heterocycles: It is used in the synthesis of complex molecules like naphtho[1,2-e][2][6]oxazines and pyrimido[5,4-c]quinolin-5-ones, which have potential larvicidal activity.[3][4]

-

Environmental Significance: As a stable metabolite of sulfamethoxazole, its presence and degradation in the environment are of interest in wastewater treatment research.[3][11]

Spectroscopic Data

Characterization of this compound and its derivatives relies on standard spectroscopic techniques.

| Spectroscopy | Observed Data | Source |

| ¹³C NMR | For isoxazolylenamine derivatives, the C-4 carbon signal appears in the range of 95.0-98.0 ppm. Methyl group signals are observed between 12.2-14.5 ppm. | |

| IR (Infrared) | For isoxazolylenamine derivatives, characteristic N-H absorption bands are observed at 3290-3300 cm⁻¹. | |

| Mass Spec (MS) | The NIST Chemistry WebBook and PubChem provide mass spectrum data for the parent compound under electron ionization. | [6][12] |

| ¹H NMR | Spectra for the parent compound and various derivatives are available in chemical databases and literature. | [13][14] |

References

- 1. CAS 1072-67-9: 3-Amino-5-methylisoxazole | CymitQuimica [cymitquimica.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 3-Amino-5-methylisoxazole | 1072-67-9 [chemicalbook.com]

- 4. 3-Amino-5-methyl-isoxazol ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Amino-3-methylisoxazole | C4H6N2O | CID 84590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

- 8. 3-Amino-5-methylisoxazole synthesis - chemicalbook [chemicalbook.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. 3-Amino-5-methylisoxazole | 1072-67-9 | FA17634 [biosynth.com]

- 12. 5-Amino-3-methylisoxazole [webbook.nist.gov]

- 13. 1072-67-9|this compound|BLD Pharm [bldpharm.com]

- 14. isoxazol-5-amine(14678-05-8) 1H NMR spectrum [chemicalbook.com]

Potential Therapeutic Targets of 5-Methylisoxazol-3-amine Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals